molecular formula C15H11BrCl2O B1522380 3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one CAS No. 898761-90-5

3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one

Cat. No. B1522380
M. Wt: 358.1 g/mol
InChI Key: DMABYCKEMJLARC-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one” appears to be a complex organic molecule. It contains a propanone (or acetone) backbone with two phenyl groups attached, one of which is brominated and the other is dichlorinated.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable bromophenyl and dichlorophenyl precursor with a propanone derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the propanone backbone and the two phenyl rings. The positions of the bromine and chlorine atoms on the phenyl rings could influence the overall shape and properties of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine and chlorine atoms, as well as the ketone group. These functional groups could potentially undergo a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the ketone group could affect its polarity, solubility, boiling point, and melting point.


Scientific Research Applications

  • Optoelectronic and Semiconductor Applications : The compound (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, a derivative, has been studied for its linear optical, second and third-order nonlinear optical (NLO) properties. These properties are significant in the development of various semiconductor devices, as the compound shows potential for use in organic semiconductor devices, particularly as n-type electron transport materials (Shkir et al., 2019).

  • Structural and Crystal Analysis : Research has been conducted on the crystal structure and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amine, which includes the study of compounds similar to 3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one. This research is vital for understanding the molecular structure and potential applications of these compounds in various fields (Nadaf et al., 2019).

  • Antifungal Applications : 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, a class of compounds which include variants of the queried compound, have been evaluated for their antifungal activity. They exhibit significant in vitro activity against yeasts and molds, particularly Aspergillus species (Buchta et al., 2004).

  • Polymerization and Material Science : A study on the mechanism of chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni catalysts, relevant to the queried compound, shows potential applications in synthesizing well-defined polymers, which are crucial in material science (Miyakoshi et al., 2005).

  • Synthesis and Analysis of Benzimidazoles : Research involving o-Bromophenyl isocyanide, a related compound, focuses on the synthesis of benzimidazoles, which are crucial in various chemical and pharmaceutical applications (Lygin & Meijere, 2009).

  • Anti-inflammatory and Gastroprotective Properties : Certain chalcones, including variants of the queried compound, have been synthesized and evaluated for their anti-inflammatory and gastroprotective properties. These studies are important for the development of new therapeutic agents (Okunrobo et al., 2006).

Safety And Hazards

As with any chemical compound, handling “3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one” would require appropriate safety precautions. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and volatility.


Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its behavior in chemical reactions, studying its physical and chemical properties, and testing its biological activity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

3-(4-bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMABYCKEMJLARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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